3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Overview
Description
“3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclopropyl group, a prop-2-yn-1-yl group, and an amine group at the 3rd, 1st, and 5th positions respectively .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a cyclopropyl group, which is a three-membered carbon ring, and a prop-2-yn-1-yl group, which is a carbon chain with a triple bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The amine group might participate in acid-base reactions, the triple bond in the prop-2-yn-1-yl group could undergo addition reactions, and the cyclopropyl group could be involved in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of an amine group could make the compound basic, and the triple bond could make it reactive .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have demonstrated the synthesis of functionalized pyrazole derivatives, highlighting the compound's role as a key intermediate in creating novel heterocyclic compounds. For instance, El-Mekabaty et al. (2017) detailed an efficient synthesis of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole. This process led to the creation of various pharmaceutical interest derivatives, showcasing the compound's synthetic utility (El-Mekabaty, Mesbah, & Fadda, 2017).
Additionally, Sidhom et al. (2018) explored the reactivity of 5-aminopyrazoles with a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations. This study demonstrated the compound's ability to undergo regioselective arylation without decomposing the cyclopropyl unit, further highlighting its potential in creating structurally diverse molecules (Sidhom, Soulé, Doucet, & Allouche, 2018).
Pharmaceutical Applications
The compound and its derivatives have been evaluated for various biological activities. For example, Alam et al. (2018) designed, synthesized, and evaluated a series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, showing moderate to good cytotoxicity against a panel of human cancer cell lines (Alam, Alam, Panda, & Rahisuddin, 2018).
Advanced Materials and Catalysis
Furthermore, research has extended into the development of materials and catalysts using this compound as a building block. For instance, Gagnon et al. (2007) reported the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent, a method that could enhance the utility of pyrazole derivatives in medicinal chemistry by introducing unique spatial and electronic features (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-cyclopropyl-2-prop-2-ynylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESDIVNAWGINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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